molecular formula C10H13ClFNO2 B1379598 3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride CAS No. 1803606-03-2

3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride

Cat. No.: B1379598
CAS No.: 1803606-03-2
M. Wt: 233.67 g/mol
InChI Key: WQNSAABVNRZINP-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride is a fluorinated amino acid derivative with the molecular formula C₁₀H₁₂ClFNO₂ (exact weight: 239.66 g/mol). Its structure comprises a propanoic acid backbone substituted with a 3-fluorophenylmethyl group at the second carbon and an amino group at the third carbon, forming a chiral center. This compound serves as a versatile scaffold in medicinal chemistry, particularly in developing protease inhibitors, receptor modulators, and metabolic probes.

Properties

IUPAC Name

2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNSAABVNRZINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-03-2
Record name Benzenepropanoic acid, α-(aminomethyl)-3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 3-amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and glycine.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl moiety play a crucial role in its binding to target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorine Position and Number
  • 3-Amino-2-[(4-fluorophenyl)methyl]propanoic acid hydrochloride (CAS 1455095-34-7) Fluorine at the para position instead of meta. Molecular formula: C₁₀H₁₂ClFNO₂ (identical to the target compound). The para-fluoro substitution may alter steric interactions with target receptors compared to the meta isomer, influencing selectivity .
  • 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride (CAS 1798747-21-3) Molecular formula: C₁₀H₁₁ClF₃NO₂; molecular weight: 269.65 g/mol.
Halogen Replacement
  • (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride (CAS 2375248-68-1) Molecular formula: C₉H₁₀Cl₂FNO₂; molecular weight: 254.08 g/mol. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may improve binding affinity to hydrophobic enzyme pockets but increase toxicity risks .

Backbone Modifications

Amino Group Position
  • 3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride (CAS 193633-57-7) Amino group on the third carbon instead of the second. Altered stereochemistry may reduce compatibility with amino acid transporters or enzymatic active sites .
Ester Derivatives
  • (S)-2-Amino-3-(2-fluoro-phenyl)-propionic acid methyl ester hydrochloride (CAS 457654-69-2) Methyl esterification of the carboxylic acid group improves cell membrane permeability but requires hydrolysis for activation .

Extended Aromatic Systems

  • However, poor aqueous solubility limits bioavailability .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-fluorophenylmethyl C₁₀H₁₂ClFNO₂ 239.66 Meta-F enhances metabolic stability
3,4,5-Trifluoro Analog 3,4,5-trifluorophenylmethyl C₁₀H₁₁ClF₃NO₂ 269.65 High lipophilicity, BBB penetration
Para-Fluoro Analog 4-fluorophenylmethyl C₁₀H₁₂ClFNO₂ 239.66 Altered receptor selectivity
Chloro-Fluoro Hybrid 3-chloro-2-fluorophenyl C₉H₁₀Cl₂FNO₂ 254.08 Enhanced binding affinity, toxicity risk

Table 2: Pharmacological Implications

Feature Target Compound 3,4,5-Trifluoro Analog Chloro-Fluoro Hybrid
Metabolic Stability Moderate High Moderate
Solubility (logP) ~1.2 (predicted) ~2.5 ~1.8
Target Selectivity Moderate Broad Narrow
Synthetic Accessibility High Moderate Low (due to Cl introduction)

Biological Activity

3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride, also known as a derivative of amino acids with a fluorinated phenyl group, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amino group, a propanoic acid backbone, and a fluorophenyl substituent. The molecular formula is C10H13ClFNO2, with a molecular weight of approximately 219.67 g/mol .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. These receptors are crucial for synaptic transmission and plasticity in the central nervous system (CNS). The compound's ability to cross the blood-brain barrier suggests that it may have significant effects on neurological functions and disorders .

Interaction with Glutamate Receptors

Research indicates that this compound may modulate glutamate receptor activity, which could have implications for cognitive enhancement and treatment of neurological disorders. The presence of the fluorine atom in the phenyl ring enhances the compound's binding affinity to these receptors through hydrophobic interactions .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

  • Neurotransmitter Modulation : Potential effects on glutamate receptors.
  • CNS Penetration : Ability to cross the blood-brain barrier.
  • Enzyme Inhibition : Used in studies involving enzyme interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies : In vitro assays demonstrated that this compound affects neuronal signaling pathways by modulating glutamate receptor activity. This modulation is linked to improved cognitive functions in animal models .
  • Antimicrobial Activity : Although primary research focuses on CNS applications, some studies have explored the compound's antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against certain bacterial strains, though further research is needed to establish its efficacy .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
Neurotransmitter ModulationModulates glutamate receptor activity
CNS PenetrationCrosses the blood-brain barrier
Enzyme InhibitionUsed in enzyme inhibition studies
Antimicrobial ActivityModerate activity against certain bacterial strains

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